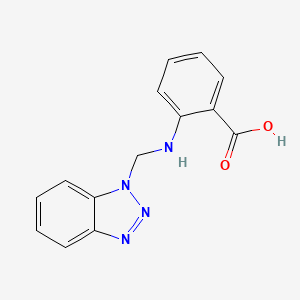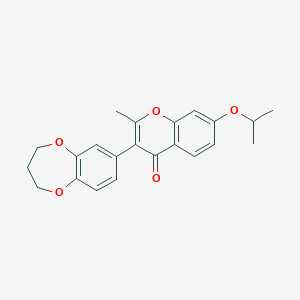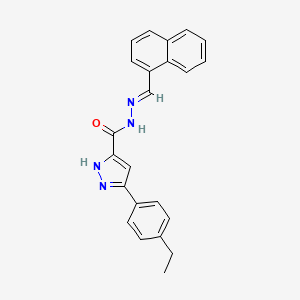![molecular formula C22H19N3O2S B11990092 (2E)-5-(4-methoxybenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11990092.png)
(2E)-5-(4-methoxybenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
The synthesis of 1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves a multi-step process:
Formation of 1-Naphthaldehyde: This can be synthesized from naphthalene through a series of reactions including nitration, reduction, and formylation.
Synthesis of 5-(4-Methoxybenzyl)-4-oxo-1,3-thiazolidine: This intermediate is prepared by reacting 4-methoxybenzylamine with thioglycolic acid under acidic conditions.
Condensation Reaction: The final step involves the condensation of 1-naphthaldehyde with the thiazolidine intermediate in the presence of a suitable catalyst to form the hydrazone.
Análisis De Reacciones Químicas
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It serves as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with cellular targets:
Comparación Con Compuestos Similares
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can be compared with similar compounds such as:
4-Methoxy-1-naphthaldehyde: Similar in structure but lacks the thiazolidine and hydrazone functionalities.
1-Naphthaldehyde: A simpler aldehyde without the additional functional groups.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
These comparisons highlight the unique combination of functional groups in 1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H19N3O2S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-11-9-15(10-12-18)13-20-21(26)24-22(28-20)25-23-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,14,20H,13H2,1H3,(H,24,25,26)/b23-14+ |
Clave InChI |
GOWBOYZYCMJMDZ-OEAKJJBVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC4=CC=CC=C43)/S2 |
SMILES canónico |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC4=CC=CC=C43)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)


![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990035.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![Butyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990047.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11990064.png)


![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
